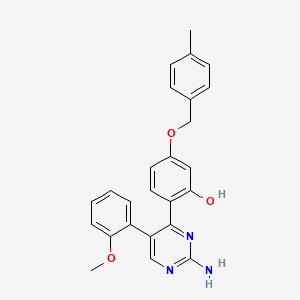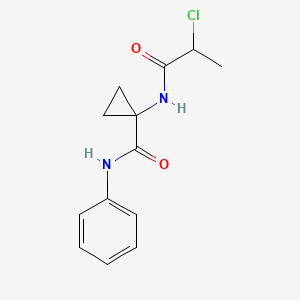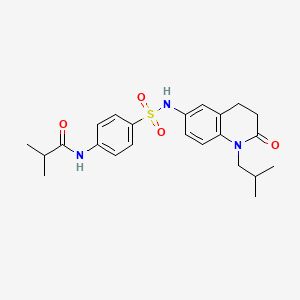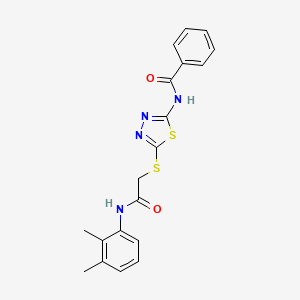
2-(2-Amino-5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((4-Methylbenzyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AMPP hat sich als potenzieller Antitumormittel gezeigt. Forscher haben seine Wirkungen auf Krebszelllinien untersucht, insbesondere die Hemmung der Zellproliferation und die Induktion der Apoptose. Mechanistische Studien legen nahe, dass AMPP wichtige Signalwege stört, die an der Entstehung von Krebs beteiligt sind .
- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. AMPP wurde auf seine entzündungshemmenden Wirkungen untersucht. Es moduliert Entzündungsmediatoren wie Zytokine und Enzyme, was bei der Behandlung von entzündlichen Erkrankungen von Wert sein könnte .
- Oxidativer Stress trägt zu Alterung und verschiedenen Krankheiten bei. AMPP zeigt antioxidative Eigenschaften, indem es freie Radikale abräumt und zelluläre Bestandteile schützt. Forscher haben sein Potenzial zur Verhinderung oxidativer Schäden untersucht .
- Neurodegenerative Erkrankungen wie Alzheimer- und Parkinson-Krankheit beinhalten neuronale Schäden. AMPP wurde als neuroprotektives Mittel untersucht, wobei Studien seine Fähigkeit hervorheben, das neuronale Überleben zu verbessern und oxidativen Stress in Gehirnzellen zu reduzieren .
- Virusinfektionen bleiben ein globales Gesundheitsproblem. Vorläufige Untersuchungen deuten darauf hin, dass AMPP eine antivirale Aktivität gegen bestimmte Viren haben könnte. Untersuchungen haben sich auf seine Auswirkungen auf die Replikation und den Eintritt von Viren konzentriert .
- AMPP interagiert mit bestimmten Enzymen, einschließlich Kinasen und Proteasen. Forscher haben seine inhibitorischen Wirkungen auf diese Enzyme untersucht, die Auswirkungen auf die Arzneimittelentwicklung und das Krankheitsmanagement haben könnten .
Antitumor-Eigenschaften
Entzündungshemmende Aktivität
Antioxidatives Potenzial
Neuroprotektive Wirkungen
Antivirale Aktivität
Enzyminhibition
Eigenschaften
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPUUDLBAACTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)



![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)




![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)


